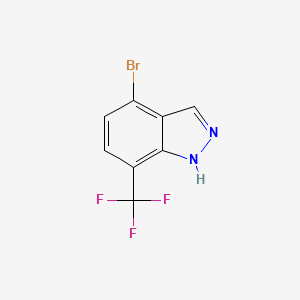

4-bromo-7-(trifluoromethyl)-1H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-7-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrF3N2/c9-6-2-1-5(8(10,11)12)7-4(6)3-13-14-7/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSQMEFBBQJLTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10738746 | |

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186334-79-1 | |

| Record name | 4-Bromo-7-(trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10738746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Functionalization of 4 Bromo 7 Trifluoromethyl 1h Indazole

Substitution Reactions at Bromine Position

The bromine atom at the C4 position of the indazole is a key handle for introducing molecular diversity. While transition metal-catalyzed cross-coupling reactions are the most common substitution pathway, other transformations are also possible. One such reaction is the bromine-lithium exchange, which involves treating the bromo-indazole with an organolithium reagent like butyllithium at low temperatures. This reaction generates a lithiated indazole intermediate that can then be quenched with various electrophiles to introduce new functional groups. This strategy has been successfully applied to other brominated heterocyclic systems, such as 1,2,3-triazoles, to produce a range of 5-substituted derivatives in high yields. rsc.org

Electrophilic Aromatic Substitution (EAS)

The indazole ring is susceptible to electrophilic aromatic substitution, with the C3 position being particularly reactive. Halogenation is a common and synthetically useful EAS reaction, as the introduced halogen can serve as a handle for subsequent cross-coupling reactions. chim.it

Bromination : The C3 position of the indazole core can be readily brominated using N-bromosuccinimide (NBS). acs.org Studies on various 5-, 4-, 6-, and 7-substituted indazoles show that bromination at the C3 position is generally efficient, with yields ranging from 52% to 85%, depending on the other substituents present on the ring. acs.org

Chlorination : N-chlorosuccinimide (NCS) is an effective reagent for the chlorination of indazoles at the C3-position. chim.it

Iodination : 3-Iodoindazoles can be prepared in good yields by treating the corresponding indazole with iodine (I2) and a base like potassium hydroxide (KOH) in a polar solvent such as DMF. chim.itmdpi.com

While C3 is often the most reactive site, other positions can be functionalized. For example, a direct and regioselective bromination at the C7 position of 4-substituted 1H-indazoles has been achieved using N-bromosuccinimide. nih.govrsc.org

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of electron-withdrawing groups, such as the trifluoromethyl group in 4-bromo-7-(trifluoromethyl)-1H-indazole, can activate the aromatic ring system towards nucleophilic aromatic substitution (SNAr). In related halo-indazole compounds, like 4-fluoro-1H-indazole, the halogen atom can be displaced by nucleophiles. ossila.com This reactivity allows for the introduction of a variety of substituents, further expanding the synthetic utility of these heterocyclic scaffolds.

Metalation Reactions

Direct metalation is a powerful strategy for the regioselective functionalization of the indazole core, particularly at the C3 position. This typically involves deprotonation using a strong base. To control regioselectivity and facilitate the reaction, the nitrogen at the N1 position is often protected with a group like tert-butoxycarbonyl (Boc). The N1-protected indazole can then be treated with a strong base, such as bis(2,2,6,6-tetramethylpiperidinyl)zinc (TMP2Zn), to achieve regioselective zincation at the C3 position. chim.it The resulting organozinc intermediate can be used in subsequent reactions, such as Negishi cross-coupling, to form new carbon-carbon bonds. chim.it

Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for modifying the this compound scaffold. nih.gov The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, is particularly effective for forming C-C bonds and is widely used for the arylation of bromo-indazoles. nih.govnih.gov

This reaction allows for the coupling of bromo-indazoles with a wide variety of aryl and heteroaryl boronic acids. researchgate.net The choice of catalyst, base, and solvent is crucial for achieving high yields and avoiding side reactions like debromination. nih.govresearchgate.net For instance, palladium catalysts such as Pd(PPh3)4 and PdCl2(dppf) are commonly employed. mdpi.comresearchgate.net Microwave irradiation can also be used to accelerate the reaction. researchgate.net

The utility of this reaction has been demonstrated in the synthesis of C7-arylated 4-substituted 1H-indazoles from their 7-bromo precursors, yielding products in moderate to excellent yields. nih.gov Similarly, C3-arylated indazoles can be synthesized from 3-halo-indazoles. mdpi.comresearchgate.net

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl2(PPh3)2 | K2CO3 | DMF | Reflux, 48h | C7-arylated indazole | - | nih.gov |

| 3-Iodo-N-Boc indazole | Aryl boronic acid | Pd(PPh3)4 | Na2CO3 | 1,4-dioxane | MW, 140°C, 10 min | 3-Arylated indazole | 96% | researchgate.net |

| 3-Bromoindazoles | Aryl boronic acids | Pd(PPh3)4 | Cs2CO3 | 1,4-dioxane/EtOH/H2O | MW, 140°C | 3-Arylindazoles | - | researchgate.net |

Functionalization of the Indazole Core

The functionalization of the indazole core is a central theme in medicinal chemistry due to the prevalence of this scaffold in biologically active compounds. chim.it Numerous strategies have been developed to introduce a wide array of substituents at various positions on the ring, enabling the fine-tuning of a molecule's properties.

The C3 position of the indazole nucleus is a primary site for functionalization, leading to the development of many potent pharmaceutical agents. mdpi.comresearchgate.net

Halogenation : As discussed under EAS, the introduction of a halogen (I, Br, Cl) at C3 is a key first step for further modifications, especially for use in metal-catalyzed cross-coupling reactions. chim.it

Alkylation : 3-Alkylindazoles can be prepared through several methods. One approach involves the regioselective zincation of N1-Boc protected indazole at the C3 position, followed by transmetalation with a copper salt and reaction with an alkyl halide. chim.it

Arylation : The introduction of aryl or heteroaryl groups at the C3 position is commonly achieved via Suzuki-Miyaura cross-coupling of a 3-haloindazole with an appropriate boronic acid. mdpi.comresearchgate.net Another strategy involves the C3-zincation of an N1-protected indazole followed by a Negishi coupling reaction. chim.it These methods provide access to a diverse library of 3-arylindazoles, which are important precursors for many therapeutic candidates. mdpi.com

N-Alkylation and N-Functionalization of this compound

The introduction of substituents at the nitrogen atoms of the indazole core is a critical step in the synthesis of diverse bioactive molecules. The N-alkylation and N-functionalization of this compound are influenced by the electronic properties of the substituents on the benzene (B151609) ring, which affect the regioselectivity of the reactions.

The presence of the electron-withdrawing trifluoromethyl group at the 7-position significantly influences the nucleophilicity of the two nitrogen atoms in the pyrazole (B372694) ring. Generally, electron-withdrawing substituents on the benzene portion of the indazole ring, particularly at the C7 position, tend to favor substitution at the N-2 position. This is attributed to the decreased electron density at the N-1 position, making the N-2 nitrogen more nucleophilic.

N-Alkylation

N-alkylation of this compound can be achieved using various alkylating agents in the presence of a base. The choice of base and solvent can influence the ratio of N-1 to N-2 alkylated products. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

While specific literature on the N-alkylation of this compound is not extensively available, the general principles of indazole chemistry suggest that reactions with alkyl halides would proceed to yield a mixture of N-1 and N-2 isomers, with a likely preference for the N-2 product due to the electronic effect of the trifluoromethyl group.

Below are representative examples of N-alkylation reactions based on established methodologies for similarly substituted indazoles.

| Alkylating Agent | Base | Solvent | Product(s) | Anticipated Major Isomer |

|---|---|---|---|---|

| Methyl iodide (CH₃I) | Cs₂CO₃ | DMF | 1-Methyl-4-bromo-7-(trifluoromethyl)-1H-indazole and 2-Methyl-4-bromo-7-(trifluoromethyl)-2H-indazole | N-2 |

| Ethyl bromide (CH₃CH₂Br) | NaH | THF | 1-Ethyl-4-bromo-7-(trifluoromethyl)-1H-indazole and 2-Ethyl-4-bromo-7-(trifluoromethyl)-2H-indazole | N-2 |

| Benzyl bromide (BnBr) | K₂CO₃ | Acetonitrile | 1-Benzyl-4-bromo-7-(trifluoromethyl)-1H-indazole and 2-Benzyl-4-bromo-7-(trifluoromethyl)-2H-indazole | N-2 |

N-Functionalization

N-functionalization extends beyond simple alkylation and includes the introduction of aryl, acyl, and other functional groups at the nitrogen atoms. N-arylation reactions, often catalyzed by transition metals like copper or palladium, are a common method for creating N-aryl indazole derivatives.

For this compound, N-arylation would likely also favor the N-2 position. Conditions for such transformations typically involve a copper(I) salt, such as copper(I) iodide (CuI), and a ligand like N,N'-dimethylethylenediamine (DMEDA) or a palladium catalyst with a suitable phosphine ligand.

The following table illustrates potential N-functionalization reactions.

| Reagent | Catalyst/Base | Solvent | Product(s) | Anticipated Major Isomer |

|---|---|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ / Pyridine | Toluene (B28343) | 1-Phenyl-4-bromo-7-(trifluoromethyl)-1H-indazole and 2-Phenyl-4-bromo-7-(trifluoromethyl)-2H-indazole | N-2 |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | Dioxane | 1-(4-Methoxyphenyl)-4-bromo-7-(trifluoromethyl)-1H-indazole and 2-(4-Methoxyphenyl)-4-bromo-7-(trifluoromethyl)-2H-indazole | N-2 |

| Acetyl chloride | Triethylamine | Dichloromethane | 1-Acetyl-4-bromo-7-(trifluoromethyl)-1H-indazole and 2-Acetyl-4-bromo-7-(trifluoromethyl)-2H-indazole | N-1 (often thermodynamically favored for acylation) |

Biological Activities and Pharmacological Relevance of Indazole Derivatives, Including 4 Bromo 7 Trifluoromethyl 1h Indazole

Broad Spectrum of Pharmacological Activities of Indazole Scaffolds

Indazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in pharmaceutical research. nih.govnih.gov Their structural similarity to endogenous molecules like purines allows them to interact readily with various biopolymers in living systems. researchgate.netinnovatpublisher.com This has led to the discovery of indazole-based compounds with a wide range of pharmacological effects, including anti-cancer, anti-microbial, anti-inflammatory, anti-HIV, antiarrhythmic, and anti-depressant properties. researchgate.netnih.govresearchgate.netnih.gov Several FDA-approved drugs, such as Axitinib (B1684631), Pazopanib (B1684535), and Entrectinib, feature the indazole core, underscoring its therapeutic importance. bohrium.comnih.govresearchgate.netrsc.org

The indazole scaffold is a prominent feature in many anti-cancer agents, including several FDA-approved drugs. rsc.orgrsc.org Indazole derivatives exhibit anti-tumor activity through various mechanisms, such as the inhibition of protein kinases, which are crucial for cell signaling and proliferation. nih.govrsc.org For instance, Pazopanib is a multi-kinase inhibitor, and Axitinib targets vascular endothelial growth factor receptors (VEGFR). rsc.orgresearchgate.net

Research has focused on synthesizing and evaluating novel indazole derivatives for their antiproliferative effects against various cancer cell lines. rsc.orgmdpi.com Studies have shown that certain derivatives can inhibit the growth of cancer cells, disrupt cell migration and invasion, and induce apoptosis (programmed cell death). rsc.org For example, one study identified a compound, referred to as 2f, which demonstrated potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. rsc.org This compound was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2. rsc.org

The development of indazole derivatives as inhibitors of specific molecular targets in cancer is an active area of research. nih.gov These targets include fibroblast growth factor receptors (FGFR), indoleamine-2,3-dioxygenase1 (IDO1), Pim kinases, and aurora kinases. nih.gov The versatility of the indazole structure allows for modifications to optimize potency and selectivity against these targets, making it a valuable template for the design of new anticancer drugs. nih.govresearchgate.net

Table 1: Examples of Indazole Derivatives with Anti-cancer Activity

| Compound | Target/Mechanism | Cancer Cell Line(s) | Reported Activity (IC₅₀) |

|---|---|---|---|

| Pazopanib | Multi-kinase inhibitor | Various | FDA-approved drug |

| Axitinib | VEGFR inhibitor | Various | FDA-approved drug |

| Entrectinib | ALK, ROS1, TRK inhibitor | Various | FDA-approved drug nih.gov |

| Niraparib | PARP1/PARP2 inhibitor | Ovarian, Breast, Prostate Cancer | FDA-approved drug nih.gov |

| Compound 2f | Induces apoptosis, inhibits proliferation | Breast cancer (4T1) | 0.23–1.15 μM rsc.org |

| Compound 6o | Induces apoptosis and cell cycle arrest | Chronic Myeloid Leukemia (K562) | 5.15 µM mdpi.com |

This table is for illustrative purposes and includes examples of indazole derivatives and their reported anti-cancer activities. IC₅₀ is the half-maximal inhibitory concentration.

The indazole framework is a key component in the development of new anti-microbial agents. nih.govmdpi.com Derivatives have been synthesized and tested against a variety of pathogens, including bacteria, fungi, and protozoa. mdpi.comorientjchem.org

In the realm of antibacterial activity, indazole derivatives have been identified as inhibitors of bacterial DNA gyrase B (GyrB), a clinically validated target for antibiotics. nih.gov This mechanism offers an alternative to existing antibiotics and a potential solution to the growing problem of drug resistance. nih.gov Certain N-methyl-3-aryl indazoles have shown excellent inhibitory activity against various bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium. orientjchem.orgresearchgate.net

Regarding antifungal activity, some indazole derivatives have demonstrated the ability to inhibit the in vitro growth of yeasts such as Candida albicans and Candida glabrata. mdpi.comorientjchem.org These pathogens are common causes of opportunistic infections, particularly in immunocompromised individuals.

Furthermore, significant antiprotozoal activity has been observed. mdpi.com Specifically, 2H-indazole derivatives have shown potent activity against intestinal and vaginal protozoa, including Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com In many cases, these synthetic compounds were found to be more potent than the standard reference drug, metronidazole (B1676534). mdpi.com For instance, one derivative was reported to be 12.8 times more active than metronidazole against G. intestinalis. mdpi.com

Table 2: Anti-microbial Activity of Selected Indazole Derivatives

| Compound Class | Activity Type | Pathogen(s) | Key Findings |

|---|---|---|---|

| N-methyl-3-aryl indazoles | Antibacterial, Antifungal | X. campestris, E. coli, B. cereus, B. megaterium, C. albicans | Compounds 5a, 5b, 5i, and 5j showed excellent inhibitory activity. orientjchem.org |

| 2,3-diphenyl-2H-indazole derivatives (e.g., 18, 23) | Antiprotozoal, Antifungal | G. intestinalis, E. histolytica, T. vaginalis, C. albicans, C. glabrata | More potent than metronidazole against protozoa; showed in vitro growth inhibition of Candida species. mdpi.com |

| Indazole derivatives (general) | Antibacterial | Gram-positive pathogens (MRSA, S. pneumonia, E. faecium, E. faecalis) | Act as bacterial Gyrase B inhibitors. nih.gov |

This table provides examples of the diverse anti-microbial activities of indazole scaffolds. MIC stands for Minimum Inhibitory Concentration.

Indazole derivatives have demonstrated significant anti-inflammatory properties. nih.govresearchgate.net The mechanism of action for their anti-inflammatory effects often involves the inhibition of key mediators in the inflammatory pathway, such as cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net

The well-known non-steroidal anti-inflammatory drug (NSAID) Benzydamine features an indazole core structure. nih.govresearchgate.net Studies on other indazole derivatives have confirmed their potential to act as anti-inflammatory agents. In one study, indazole and its derivatives, 5-aminoindazole (B92378) and 6-nitroindazole, were shown to dose-dependently inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation. nih.govresearchgate.net

In vitro assays have further elucidated the mechanisms behind these effects. Indazole compounds have been shown to inhibit COX-2 activity and reduce the production of TNF-α. nih.gov For example, indazole itself achieved over 60% inhibition of TNF-α at a concentration of 250 μM. nih.gov The anti-inflammatory action may also be attributed to the scavenging of reactive oxygen species, thereby reducing oxidative stress associated with inflammation. nih.gov

Table 3: Anti-inflammatory Activity of Selected Indazole Derivatives

| Compound | In Vivo Model | In Vitro Target/Assay | Key Findings |

|---|---|---|---|

| Benzydamine | - | - | Marketed non-steroidal anti-inflammatory drug. nih.gov |

| Indazole | Carrageenan-induced paw edema | COX-2, TNF-α, free radical scavenging | Dose-dependent inhibition of edema; IC₅₀ for TNF-α inhibition was 220.11 μM. nih.gov |

| 5-aminoindazole | Carrageenan-induced paw edema | COX-2, TNF-α, free radical scavenging | Dose-dependent inhibition of edema; IC₅₀ for TNF-α inhibition was 230.19 μM. nih.gov |

This table highlights research findings on the anti-inflammatory potential of indazole compounds. IC₅₀ is the half-maximal inhibitory concentration.

The indazole scaffold has been identified as a structure of interest in the search for novel anti-HIV agents. nih.govresearchgate.net Research into heterocyclic compounds for the treatment of HIV has shown that various scaffolds can inhibit the virus through different mechanisms of action. doi.org Indazole derivatives are among the heterocyclic compounds that have been investigated for their potential to inhibit HIV replication. researchgate.netnih.gov

The development of hybrid molecules, which combine the indazole ring with other pharmacologically active moieties, is a strategy being explored to create new anti-HIV candidates. doi.org Computational docking studies have been used to evaluate the potential interactions of novel indazole-2-pyrone hybrids with key HIV-1 enzymes. doi.org These studies aim to predict the binding affinity of the compounds to viral targets, providing a rationale for their synthesis and further biological testing. doi.org While this area of research is still developing, the inclusion of indazole derivatives in screening programs for anti-HIV drugs highlights their perceived potential in antiviral drug discovery. innovatpublisher.com

Indazole derivatives have been investigated for their potential in treating cardiovascular diseases, including cardiac arrhythmias. nih.govnih.gov The antiarrhythmic activity of certain compounds is often linked to their ability to modulate the function of ion channels in the heart, such as sodium (Na+) and calcium (Ca2+) channels, which are critical for maintaining normal cardiac rhythm. mdpi.com

While specific studies on a broad range of indazole derivatives are limited in this area, the inclusion of the indazole scaffold in molecules designed to have cardiovascular effects suggests its potential. nih.gov For example, research into other heterocyclic structures has shown that they can exhibit dose-dependent antiarrhythmic activity in models such as calcium-chloride-induced arrhythmia. mdpi.com The exploration of indazole-containing molecules for such indications is a logical extension of their broad pharmacological profile. nih.gov

The indazole scaffold is being explored for its potential in treating central nervous system (CNS) disorders, including depression. researchgate.netresearchgate.net Some indazole derivatives have been designed as serotonergic agents, targeting serotonin (B10506) receptors such as 5-HT1A and 5-HT2A, which are known to be involved in mood regulation. acs.org

The tail suspension test is a common behavioral model used to screen for antidepressant-like activity in preclinical studies. tandfonline.com While some classes of compounds are active in this model, the activity of indazole derivatives can be variable. tandfonline.com The potential for antidepressant effects is often linked to their interaction with specific neurotransmitter systems in the brain. acs.org The structural versatility of the indazole nucleus allows for the synthesis of derivatives with the potential to modulate these CNS targets. researchgate.net

Anti-hypertensive Activity

The indazole class of compounds has been investigated for a range of biological activities, including effects on the cardiovascular system. Certain indazole derivatives have demonstrated vasorelaxant properties, which are conducive to lowering blood pressure. google.com This activity is reportedly achieved by stimulating the release of nitric oxide (NO) and increasing levels of cyclic guanosine (B1672433) monophosphate (cGMP), key components in the regulation of vascular tone. google.com Some indazole compounds have also been noted for their ability to inhibit Rho kinase activity, a mechanism associated with vasodilation and potential anti-hypertensive effects. google.com However, specific research data detailing the anti-hypertensive or vasorelaxant activity of 4-bromo-7-(trifluoromethyl)-1H-indazole is not extensively available in the current scientific literature.

Enzyme Inhibition by Indazole Derivatives

Indazole derivatives are recognized as a versatile scaffold in medicinal chemistry, capable of interacting with various enzymatic targets. Their inhibitory activities span a wide range of enzyme families, making them relevant for multiple therapeutic areas. The specific substitutions on the indazole ring system significantly influence the potency and selectivity of these compounds as enzyme inhibitors. While the broader class of indazoles has been widely studied, detailed enzymatic inhibition profiles specifically for this compound are not prominently documented in publicly accessible research.

Kinase Inhibition

The indazole core is a well-established pharmacophore for the development of kinase inhibitors. Kinases are crucial enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of diseases such as cancer. Consequently, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. Indazole-based compounds have been successfully developed as inhibitors of several kinase families. The specific nature and position of substituents on the indazole ring are critical for determining the target kinase selectivity and inhibitory potency.

Tyrosine Threonine Kinase (TTK) Inhibitors

Tyrosine Threonine Kinase (TTK), also known as Monopolar Spindle 1 (Mps1), is a critical regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of TTK is a therapeutic strategy being explored for cancer treatment. While numerous indazole-based derivatives have been synthesized and evaluated as potent TTK inhibitors, specific data characterizing the inhibitory activity of this compound against TTK is not detailed in the available literature.

Transient Receptor Potential A1 (TRPA1) Antagonists

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a sensor for noxious chemical and physical stimuli and is implicated in pain and inflammation pathways. Antagonists of TRPA1 are therefore of significant interest as potential analgesic and anti-inflammatory agents. Research has led to the discovery of indazole-containing compounds that act as TRPA1 antagonists. For instance, a series of 5-(2-(Trifluoromethyl)phenyl)indazoles has been identified as a novel class of TRPA1 antagonists. google.com However, specific studies detailing the activity of this compound as a TRPA1 antagonist have not been identified in the reviewed scientific literature.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases plays a key role in cell proliferation, differentiation, and migration. Aberrant FGFR signaling is implicated in the development of various cancers, making FGFRs an attractive target for oncology drug development. Indazole-based structures have been extensively explored as scaffolds for the design of potent and selective FGFR inhibitors. Numerous derivatives have been synthesized and shown to effectively inhibit FGFR signaling pathways. Despite the broad investigation into indazoles as FGFR inhibitors, specific research findings on the activity of this compound against FGFRs are not available in the public domain.

Pim Kinase Inhibition

Pim kinases are a family of serine/threonine kinases that are involved in the regulation of cell survival, proliferation, and apoptosis. Overexpression of Pim kinases is associated with various hematological malignancies and solid tumors, positioning them as important targets for cancer therapy. The development of Pim kinase inhibitors has included various heterocyclic scaffolds, including indazoles. While the general class of indazole derivatives has been investigated for this activity, there is no specific information available in the reviewed literature regarding the Pim kinase inhibitory potential of this compound.

Bcr-Abl Inhibition

The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). nih.gov Inhibition of this kinase is a primary therapeutic strategy for CML. nih.gov The indazole scaffold has been successfully utilized to develop potent Bcr-Abl inhibitors. For instance, a series of 1H-indazol-3-amine derivatives were synthesized and evaluated for their activity against both wild-type Bcr-Abl and the drug-resistant T315I mutant. nih.gov One promising inhibitor from this series, compound 89, showed potent inhibition of wild-type Bcr-Abl (IC₅₀ = 0.014 µM) and the T315I mutant (IC₅₀ = 0.45 µM), with activity comparable to the established drug Imatinib. nih.gov

Further research led to the discovery of diarylamide 3-aminoindazole derivatives as potent pan-Bcr-Abl inhibitors. nih.govtandfonline.com Compound AKE-72, which features a 3-aminoindazole core, demonstrated exceptionally high potency with an IC₅₀ value of less than 0.5 nM against wild-type Bcr-Abl and 9 nM against the T315I mutant. nih.govtandfonline.com While these studies highlight the potential of the indazole core for Bcr-Abl inhibition, specific research detailing the activity of this compound against this target is not prominently available in the reviewed literature. The structure-activity relationship studies in these series often explore various substitutions on the indazole ring to optimize potency and selectivity. nih.govnih.gov

| Compound | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 89 (1H-indazol-3-amine derivative) | Bcr-Abl WT | 0.014 | nih.gov |

| Compound 89 (1H-indazol-3-amine derivative) | Bcr-Abl T315I | 0.45 | nih.gov |

| AKE-72 (diarylamide 3-aminoindazole) | Bcr-Abl WT | <0.0005 | nih.govtandfonline.com |

| AKE-72 (diarylamide 3-aminoindazole) | Bcr-Abl T315I | 0.009 | nih.govtandfonline.com |

c-Kit, PDGFRβ, and FLT3 Inhibition

Receptor tyrosine kinases such as c-Kit, platelet-derived growth factor receptor beta (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3) are crucial in cell signaling pathways that govern proliferation and survival. nih.gov Mutations and overexpression of these kinases are implicated in various cancers, making them important therapeutic targets. nih.gov Indazole derivatives have been identified as multi-kinase inhibitors targeting these receptors.

One study reported on an N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl) urea (B33335) compound, which was found to be a multi-kinase inhibitor of c-Kit, PDGFRβ, and FLT3. nih.gov This compound exhibited dissociation constants (Kd) of 68.5 nM for c-Kit, 140 nM for PDGFRβ, and 375 nM for FLT3. nih.gov

In the context of FLT3, which is frequently mutated in acute myeloid leukemia (AML), several indazole-based inhibitors have been developed. nih.govtandfonline.com A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide (B126) and phenyl urea derivatives were designed as potent type II FLT3 inhibitors. The most potent compound, 8r, showed strong activity against wild-type FLT3 (IC₅₀ = 41.6 nM) and was even more effective against drug-resistant mutants FLT3-ITD (IC₅₀ = 22.8 nM) and FLT3-D835Y (IC₅₀ = 5.64 nM). nih.gov Another optimized benzimidazole-indazole derivative, compound 22f, also displayed potent inhibition against FLT3 (IC₅₀ = 0.941 nM) and the FLT3/D835Y mutant (IC₅₀ = 0.199 nM). nih.gov The specific activity of this compound against these kinases has not been explicitly detailed in these studies, which focus on different substitution patterns.

| Compound | Target | Measurement | Value (nM) | Reference |

|---|---|---|---|---|

| N-(4-(1-(4-chloroindazole))phenyl)-N'-(4-chloro-3-(trifluoromethyl)phenyl) urea | c-Kit | Kd | 68.5 | nih.gov |

| PDGFRβ | Kd | 140 | nih.gov | |

| FLT3 | Kd | 375 | nih.gov | |

| Compound 8r (benzamide derivative) | FLT3 WT | IC₅₀ | 41.6 | nih.gov |

| FLT3-ITD | IC₅₀ | 22.8 | nih.gov | |

| FLT3-D835Y | IC₅₀ | 5.64 | nih.gov | |

| Compound 22f (benzimidazole-indazole derivative) | FLT3 | IC₅₀ | 0.941 | nih.gov |

| FLT3/D835Y | IC₅₀ | 0.199 | nih.gov |

VEGFR-2 Inhibition

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a well-established strategy in cancer therapy. mdpi.com The indazole scaffold is a key component of several approved VEGFR-2 inhibitors, including pazopanib and axitinib. mdpi.com

Research into novel indazole-based VEGFR-2 inhibitors is ongoing. A recently designed series of inhibitors based on the indazole scaffold yielded a highly potent compound, designated as compound 30, with an IC₅₀ of 1.24 nM against VEGFR-2. nih.gov Another study on indazole–pyrimidine based derivatives identified compound 6i as a potent VEGFR-2 inhibitor with an IC₅₀ of 24.5 nM. rsc.org These studies underscore the suitability of the indazole core for designing potent anti-angiogenic agents, although specific data for this compound was not presented. nih.govrsc.org

PI3 Kinase Inhibitors

The phosphoinositide 3-kinase (PI3K) signaling pathway is fundamental to many cellular functions, including cell growth, proliferation, and survival, and its dysregulation is a common feature in cancer. nih.govnih.gov The indazole moiety has been explored for the development of PI3K inhibitors. A series of 3-amino-1H-indazole derivatives were synthesized and found to inhibit the PI3K/AKT/mTOR pathway. nih.gov One of the most active compounds, W24, demonstrated broad-spectrum antiproliferative activity against four different cancer cell lines with IC₅₀ values ranging from 0.43 to 3.88 µM. nih.gov

In another study, a new class of PI3Kα inhibitors was identified based on an indazole-substituted morpholino-triazine scaffold. acs.org The lead compound from this series, compound 26, showed an IC₅₀ of 60 nM for PI3Kα enzyme inhibition. acs.org These findings confirm that the indazole structure is a viable scaffold for creating PI3K pathway inhibitors, though specific evaluations of this compound are not available in these reports. nih.govacs.org

JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are activated in response to cellular stress and are involved in apoptosis, inflammation, and neurodegenerative diseases. nih.gov The JNK3 isoform is predominantly expressed in the brain, making it a specific target for neurological disorders. nih.govacs.org An indazole/aza-indazole scaffold was developed as a novel chemotype for JNK3 inhibition. nih.gov An optimized compound from this series, inhibitor 29, was found to be a potent and selective JNK3 inhibitor with an IC₅₀ of 5 nM. nih.gov A patent application also describes a range of indazole derivatives with activity as selective JNK inhibitors. google.com While the indazole core is established as a JNK inhibitor scaffold, specific data for this compound is not provided in the reviewed literature.

IDO1 Enzyme Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. mdpi.com By depleting local tryptophan and producing immunosuppressive metabolites, IDO1 plays a critical role in tumor immune evasion, making it a key target for cancer immunotherapy. nih.gov

The indazole scaffold has been investigated for its potential to inhibit IDO1. mdpi.com A series of N'-hydroxyindazolecarboximidamides were designed as novel IDO1 inhibitors, with one compound (8a) showing moderate inhibitory activity. mdpi.com More significantly, a series of 4,6-substituted-1H-indazole derivatives were evaluated as dual inhibitors of IDO1 and the related enzyme tryptophan 2,3-dioxygenase (TDO). nih.gov The most potent compound in this series, compound 35, displayed an IC₅₀ value of 0.74 µM against IDO1 in an enzymatic assay. nih.gov These studies suggest that the indazole framework is a viable starting point for developing IDO1 inhibitors, although the specific inhibitory activity of this compound has not been reported. mdpi.comnih.gov

FtsZ Inhibitors

Filamentous temperature-sensitive protein Z (FtsZ) is a bacterial protein that is a homolog of eukaryotic tubulin. mdpi.com It is essential for bacterial cell division, forming a "Z-ring" at the division site that is crucial for cytokinesis. mdpi.com As FtsZ is highly conserved among bacteria and absent in eukaryotes, it represents an attractive target for the development of new antibacterial agents. nih.gov

A series of novel 4-bromo-1H-indazole derivatives were specifically designed, synthesized, and evaluated as FtsZ inhibitors. nih.gov These compounds were tested for their in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. The series demonstrated notable activity, particularly against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes. nih.gov

Within this series, several compounds showed significant potency. For example, compounds 12 and 18 were 256-fold more potent than the reference compound 3-methoxybenzamide (B147233) (3-MBA) against penicillin-resistant Staphylococcus aureus. nih.gov Furthermore, compound 9 exhibited the best activity against S. pyogenes, with a minimum inhibitory concentration (MIC) of 4 µg/mL, making it 32 times more active than 3-MBA and twice as active as ciprofloxacin (B1669076) against this strain. nih.gov This research directly links the 4-bromo-1H-indazole scaffold to FtsZ inhibition and antibacterial activity. nih.gov

| Compound | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Compound 9 | S. pyogenes PS | 4 µg/mL | nih.gov |

| Compound 18 | S. aureus ATCC29213 | - | nih.gov |

Note: Specific MIC for compound 18 against S. aureus ATCC29213 was not provided, but its activity was noted as 64-fold better than 3-MBA.

HIV Protease Inhibition

The indazole moiety has been successfully incorporated into molecules designed to inhibit HIV protease, a critical enzyme for the lifecycle of the human immunodeficiency virus. Research has shown that cyclic ureas featuring 3-aminoindazole groups are exceptionally potent inhibitors of this enzyme. nih.gov One parent 3-aminoindazole compound demonstrated a Ki value of less than 0.01 nM, indicating very strong binding to the enzyme. nih.gov Structure-activity relationship studies on a series of related 3-alkylaminoindazoles revealed that increasing the lipophilicity of the alkyl group improved the translation of enzyme inhibitory activity into antiviral activity in cellular assays. nih.gov The diverse biological activities of indazole-containing compounds, including anti-HIV activity, underscore their importance as structural motifs in drug discovery. nih.gov

Aldol Reductase Inhibition

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes particularly active during hyperglycemic conditions. Its activity is linked to the development of long-term diabetic complications. google.comgoogle.com Consequently, inhibitors of this enzyme are of significant therapeutic interest. google.com Indazole derivatives have emerged as a promising class of aldose reductase inhibitors (ARIs).

Specifically, indazoleacetic acid derivatives have been developed as potent ARIs. By incorporating benzothiazole (B30560) side chains, which are known to have a strong affinity for a specific binding site on the enzyme, researchers have created highly effective inhibitors. physiology.org The data below highlights the potency of several representative indazole and related heterocyclic derivatives.

| Compound Name | Target | IC₅₀ (nM) |

| 1-[(5,7-difluoro-2-benzothiazolyl)-methyl]-1H-indazoleacetic acid (62) | Aldose Reductase | 30 |

| [6-[[5-(trifluoromethyl)benzothiazol-2-yl]methyl]-8-oxo- 6H-pyrido[2,3-d]-pyridazin-5-yl]acetic acid (70) | Aldose Reductase | 2.1 |

| 3,4-dihydro-4-oxo-5,6-dimethyl-3-[(5,7-difluorobenzothiazol-2-yl) methyl]-1-pyridazineacetic acid (79) | Aldose Reductase | 5 |

| 3,4-dihydro-4-oxo-5,6-cyclohexano-3-[[5-(trifluoromethyl) benzothiazol-2-yl]-methyl]-1-pyridazineacetic acid (82) | Aldose Reductase | 52.2 |

| Data sourced from a study on orally active aldose reductase inhibitors. physiology.org |

Acetylcholinesterase Inhibition

Inhibiting acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary strategy for treating the symptoms of Alzheimer's disease. acs.org Indazole derivatives have been extensively investigated for this purpose, often demonstrating potent inhibitory activity against both acetylcholinesterase and the related enzyme butyrylcholinesterase (BuChE).

A variety of indazole-based scaffolds have been synthesized and evaluated. One study described a series of indazole-based thiadiazole-thiazolidinone hybrids, with the most potent compound showing an IC₅₀ value of 0.86 µM against AChE, which was more effective than the standard drug Donepezil (IC₅₀ = 1.26 µM) in that study. epo.org Another investigation into thiazolo[5,4-e]indazole derivatives identified a compound with an exceptionally low IC₅₀ value of 0.071 µM, highlighting the potential for developing highly potent AChE inhibitors from this chemical class. researchgate.net The presence of a trifluoromethyl group has been noted in some series to be beneficial for inhibitory activity. epo.org

| Compound Series/Derivative | Target(s) | Representative IC₅₀ (µM) |

| Indazole-based thiadiazole-thiazolidinone hybrid (Compound 9) | AChE | 0.86 |

| Indazole-based thiadiazole-thiazolidinone hybrid (Compound 9) | BuChE | 0.89 |

| Thiazoloindazole-based derivative (Tl45b) | AChE | 0.071 |

| Data compiled from studies on indazole derivatives as cholinesterase inhibitors. epo.orgresearchgate.net |

Acid Ceramidase Inhibitors

A comprehensive literature search did not yield specific information on indazole derivatives, including this compound, as direct inhibitors of acid ceramidase. Research on acid ceramidase inhibitors tends to focus on other chemical scaffolds, such as lipid derivatives and carboxamides.

MGAT2 Inhibitors

Monoacylglycerol acyltransferase 2 (MGAT2) is an enzyme involved in the absorption of dietary fat in the small intestine, making it a target for the treatment of obesity and related metabolic disorders. Patent literature reveals that fused ring systems incorporating the indazole scaffold have been developed and claimed for their MGAT2 inhibitory activity. While specific inhibitory data for publicly disclosed indazole compounds are limited, the inclusion of the indazole moiety in patents for novel MGAT2 inhibitors suggests its utility as a core structural component in the design of such agents.

Receptor Modulation

Serotonin Receptor Antagonism

The indazole nucleus is a key feature in a class of potent and selective serotonin 5-HT₃ receptor antagonists. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis (vomiting), and its antagonists are used as antiemetic agents, particularly for chemotherapy-induced nausea. Following the structural modification of earlier compounds, researchers identified a series of indazole-3-carboxylic acid derivatives with strong 5-HT₃ receptor antagonist properties but without the dopamine (B1211576) receptor antagonist effects of predecessor molecules. From these series, the compound BRL 43694 (Granisetron) was identified as a potent and selective antagonist that proved to be a highly effective antiemetic agent.

Estrogen Receptor Down-regulation

Indazole derivatives have emerged as a significant class of compounds in the development of therapies for estrogen receptor-positive (ER+) breast cancer. A key mechanism of action for certain compounds within this class is the downregulation of the estrogen receptor, a process that leads to the degradation of the receptor protein. This activity is crucial for overcoming resistance to traditional endocrine therapies.

Research into the optimization of indazole series has led to the discovery of potent selective estrogen receptor degraders (SERDs). nih.govbohrium.com These SERDs have shown promise in the treatment of ER+ breast cancer, including models that are resistant to tamoxifen. nih.govbohrium.com The primary goal in the development of these non-steroidal, orally bioavailable SERDs is to create more effective treatment options for patients where disease progression occurs despite current endocrine therapies. bohrium.com

The therapeutic strategy of employing SERDs is based on their unique mechanism of action which provides new avenues for endocrine therapy combinations. nih.govacs.org Unlike selective estrogen receptor modulators (SERMs) that primarily antagonize the receptor, SERDs actively promote its degradation. This reduction in the total cellular pool of estrogen receptors can effectively shut down estrogen-mediated signaling pathways that drive the proliferation of ER+ breast cancer cells.

Studies have focused on the structure-based optimization of indazole derivatives to enhance their ERα degradation capabilities and antitumor efficacy. nih.govacs.org For instance, modifications to the core indazole scaffold have resulted in compounds with potent ERα degradation activity and significant growth inhibition of both wild-type and tamoxifen-resistant breast cancer cell lines. nih.govacs.org These optimized indazole derivatives have demonstrated robust antitumor efficacy in preclinical xenograft models of breast cancer. nih.govnih.govacs.orgmedchemexpress.cn

The following table summarizes the activity of representative indazole derivatives as estrogen receptor downregulators, based on published research findings.

| Compound Type | Key Findings | Reference Cell Lines | In Vivo Model |

| Indazole Series of SERDs | Induce tumor regression in a tamoxifen-resistant breast cancer xenograft. nih.govmedchemexpress.cn | Not specified in abstract | Tamoxifen-resistant breast cancer xenograft nih.govmedchemexpress.cn |

| Thieno[2,3-e]indazole Derivatives | Exhibit potent ERα degradation and growth inhibition of wild-type and tamoxifen-resistant MCF-7 cells. nih.govacs.org | MCF-7 (wild-type and tamoxifen-resistant) nih.govacs.org | Mice breast cancer xenograft model nih.govacs.org |

It is important to note that while the broader class of indazole derivatives has been extensively studied for estrogen receptor downregulation, specific data for this compound within this context is not detailed in the provided search results. However, the established activity of structurally related indazole compounds provides a strong rationale for its potential role as an estrogen receptor downregulator.

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituent Position and Nature on Biological Activity

The biological profile of indazole-based compounds is significantly dictated by the types of functional groups attached to the core structure and their specific locations. nih.gov SAR studies have consistently shown that substituents on the indazole ring play a critical role in the molecule's pharmacological activity. nih.gov For instance, research into indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors revealed that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold are crucial for inhibitory activity. nih.gov

The introduction of a bromine atom to the indazole scaffold can profoundly impact its biological activity, with the position of the substitution being a key determinant. Halogenated indazoles are frequently used as building blocks in the synthesis of pharmaceuticals. nih.gov The presence of a bromine atom, particularly at the 4-position, influences the compound's chemical properties, such as reactivity and lipophilicity, which in turn can affect its bioavailability and pharmacokinetic profile. cymitquimica.com

For example, studies have shown that 4-bromoindazole is a potent inhibitor of neuronal nitric oxide synthase (nNOS). austinpublishinggroup.com The strategic placement of the bromo group is critical; for instance, 6-bromo-1H-indazole has been investigated for a range of therapeutic properties, including anticancer and antimicrobial activities. researchgate.net This highlights the importance of the substituent's position in directing the compound's biological effects. The bromo group's electron-withdrawing nature and size can alter the electronic distribution of the indazole ring and create specific steric interactions within a biological target's binding site.

| Compound | Position of Bromo Group | Observed Biological Activity/Role | Reference |

|---|---|---|---|

| 4-bromoindazole | C4 | Potent inhibitor of neuronal nitric oxide synthase (nNOS) | austinpublishinggroup.com |

| 6-bromo-1H-indazole | C6 | Scaffold for compounds with anticancer and antimicrobial properties | researchgate.net |

| 7-bromo-4-chloro-1H-indazol-3-amine | C7 | Key intermediate in the synthesis of the HIV-1 capsid inhibitor Lenacapavir | chemrxiv.org |

The trifluoromethyl (CF3) group is a widely used substituent in medicinal chemistry to enhance a molecule's therapeutic potential. researchgate.netbohrium.com Its incorporation into a drug candidate, such as at the 7-position of the indazole ring, can significantly improve physicochemical and biological properties. mdpi.com The CF3 group is highly electronegative and electron-withdrawing, which can modulate the acidity of nearby protons and influence interactions with biological targets. mdpi.com

Key advantages of including a trifluoromethyl group include:

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation and thereby increasing the drug's half-life. mdpi.com

Increased Lipophilicity: The CF3 group increases the molecule's lipophilicity (fat-solubility), which can improve its ability to cross cell membranes and enhance in vivo transport. mdpi.com

Improved Binding Affinity: The CF3 group is larger than a methyl group and can form stronger hydrophobic and electrostatic interactions with target proteins, potentially increasing binding affinity and selectivity. mdpi.com

Bioisosteric Replacement: It often serves as a bioisostere for other groups like chlorine, offering similar steric properties but with different electronic effects. mdpi.com

In one study on indazole-based derivatives, the incorporation of a CF3 group onto an adjacent aryl ring led to compounds with improved degradation efficacy. nih.gov This demonstrates the strategic value of this functional group in optimizing the pharmacological profile of lead compounds. nih.gov

| Property | Methyl Group (-CH3) | Trifluoromethyl Group (-CF3) | Reference |

|---|---|---|---|

| Electronic Effect | Electron-donating | Strongly electron-withdrawing | mdpi.com |

| Metabolic Stability | Susceptible to oxidation | Highly stable, resistant to metabolism | mdpi.com |

| Lipophilicity (Hansch π value) | +0.56 | +0.88 | mdpi.com |

| Binding Interactions | Primarily hydrophobic | Hydrophobic, electrostatic, can participate in hydrogen bonding | mdpi.com |

Beyond bromo and trifluoromethyl groups, the activity of the indazole core can be fine-tuned by introducing a variety of other functional groups. The nature and position of these substituents are pivotal in determining the resulting compound's biological activity.

Nitro Group: The introduction of a nitro (NO2) group, which is strongly electron-withdrawing, has been shown to yield potent biological activity. For instance, 4-nitroindazole and 7-nitroindazole (B13768) have been identified as powerful inhibitors of nitric oxide synthase (NOS) activity. austinpublishinggroup.com In other studies, 6-nitro functionalized benzo[g]indazoles were evaluated for their antiproliferative activity against cancer cell lines. researchgate.net

Amino Group: The reduction of a nitro group to an amine (NH2) group can alter the compound's properties, often improving solubility and providing a site for further chemical modification. researchgate.net

Alkyl Groups: The size and nature of alkyl groups can influence potency. In one series of indazole derivatives, replacing a smaller ethyl group with a larger, more rigid cyclobutyl group resulted in enhanced potency, likely due to a better fit within the target's binding pocket. nih.gov

Methoxy (B1213986) Group: The methoxy (-OCH3) group is an electron-donating group that can influence a compound's electronic properties and its ability to form hydrogen bonds, thereby affecting target interaction.

| Functional Group | Position on Indazole Core | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Nitro (-NO2) | C4 or C7 | Potent inhibition of Nitric Oxide Synthase (NOS) | austinpublishinggroup.com |

| Cyclobutyl (Alkyl) | Varied | Enhanced potency compared to an ethyl group in a series of SERDs | nih.gov |

| Amino (-NH2) | C6 | Serves as a key functional group in antiproliferative benzo[g]indazoles | researchgate.net |

| Aryl Groups | C3 and C6 | Crucial for inhibitory activities in certain kinase inhibitors | nih.gov |

Computational Studies in Drug Design

Computational chemistry provides powerful tools for accelerating the drug discovery process. Techniques like molecular docking and quantitative structure-activity relationship (QSAR) analysis are instrumental in understanding how ligands like 4-bromo-7-(trifluoromethyl)-1H-indazole interact with their biological targets and in predicting the activity of novel compounds.

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. amazonaws.com It is widely used to simulate the interaction between a small molecule ligand and the binding site of a target protein. For indazole derivatives, docking studies have provided critical insights into their mechanism of action.

For example, a docking model of 1H-indazole derivatives targeting the IDO1 enzyme demonstrated that effective interactions with the heme ferrous ion and a hydrophobic pocket were essential for inhibitory activity. nih.gov This confirmed that the 1H-indazole structure is a key pharmacophore. nih.gov In another study, docking simulations of indazole derivatives with the Cyclooxygenase-2 (COX-2) enzyme revealed significant binding results, with certain compounds showing high binding affinities, suggesting their potential as anti-inflammatory agents. researchgate.net These studies help researchers visualize key binding interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for a compound's potency and selectivity, thereby guiding the rational design of new, more effective derivatives.

| Biological Target | Key Findings from Docking | Significance for Drug Design | Reference |

|---|---|---|---|

| Indoleamine 2,3-dioxygenase 1 (IDO1) | Identified crucial interactions between the 1H-indazole motif, the heme ferrous ion, and hydrophobic pockets A and B. | Confirmed the 1H-indazole scaffold as a key pharmacophore for IDO1 inhibition. | nih.gov |

| Cyclooxygenase-2 (COX-2) | Compounds with difluorophenyl and methoxyphenyl groups showed significant binding affinities (e.g., -9.11 kcal/mol). | Identified promising 1H-indazole analogs for development as anti-inflammatory agents. | researchgate.net |

| Discoidin domain receptor 1 (DDR1) | Docking of an indazole-based compound demonstrated exceptional efficacy against a renal cancer target. | Helped rank and prioritize compounds based on predicted binding energy. | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. zsmu.edu.ua By analyzing a set of known molecules and their activities, a QSAR model can be developed to predict the activity of new, untested compounds. zsmu.edu.ua

For indazole derivatives, 3D-QSAR studies have been performed to understand the structural features that influence their inhibitory potency against targets like Hypoxia-inducible factor-1α (HIF-1α), a key factor in cancer metastasis. nih.gov These models generate steric and electrostatic contour maps, which provide a visual framework for designing new inhibitors. nih.gov The maps highlight regions where bulky groups (steric favorability) or specific electronic properties (e.g., negative or positive electrostatic potential) would enhance or diminish activity. This information allows medicinal chemists to rationally modify a lead compound, such as this compound, to better fit the pharmacophoric requirements for optimal biological activity. nih.gov

| Component | Description | Example from Indazole Studies | Reference |

|---|---|---|---|

| Molecular Alignment | Superimposing a set of molecules to find a common orientation. | Aligning indazole derivatives based on the common indazole core. | nih.gov |

| Descriptor Calculation | Calculating steric and electrostatic fields around the aligned molecules. | Generating maps indicating where bulky or charged groups are favored. | nih.gov |

| Statistical Model Generation | Using methods like Partial Least Squares (PLS) to correlate descriptors with biological activity. | Developing a predictive model for HIF-1α inhibitory activity. | nih.gov |

| Model Validation | Testing the model's predictive power using an external set of compounds. | Ensuring the model is robust and can accurately predict the activity of new compounds. | nih.gov |

| Contour Map Analysis | Visualizing the 3D fields to guide new molecule design. | Identifying regions where adding electron-withdrawing or bulky groups could enhance potency. | nih.gov |

Lead Optimization Strategies

Lead optimization is a critical phase in drug discovery that aims to refine the properties of a lead compound to produce a viable clinical candidate. danaher.com This involves iterative cycles of designing, synthesizing, and testing new analogs to improve efficacy, selectivity, and pharmacokinetic properties (ADMET: absorption, distribution, metabolism, excretion, and toxicity). danaher.comresearcher.life For the indazole scaffold, several advanced strategies are employed.

Scaffold hopping is a widely used strategy in medicinal chemistry to identify novel chemical series by replacing the core structure (scaffold) of a known active compound with a different, isofunctional scaffold. nih.gov This technique is valuable for generating new intellectual property, improving compound properties, or overcoming liabilities of the original scaffold. nih.govyoutube.com

There are no specific published examples of scaffold hopping originating from or leading to this compound. However, the indazole ring itself is often used as a replacement for other heterocyclic cores, such as indoles. In one notable example, researchers successfully transformed Myeloid Cell Leukemia 1 (MCL-1) selective inhibitors based on an indole (B1671886) core into dual MCL-1/B-cell lymphoma 2 (BCL-2) inhibitors by replacing the indole with an indazole scaffold. nih.govrsc.org This change in the core structure altered the inhibitor's selectivity profile, demonstrating the power of this strategy to modulate biological activity. nih.gov

Table 2: Example of Scaffold Hopping from an Indole to an Indazole Core This data is based on a study of MCL-1/BCL-2 inhibitors and serves as an example of the strategy. nih.gov

| Compound | Core Scaffold | Target(s) | Key Advantage of Hop |

|---|---|---|---|

| Lead Compound | Indole | MCL-1 (selective) | Established potency for a single target. |

Molecular hybridization involves combining two or more distinct pharmacophores (structural units responsible for a molecule's biological activity) into a single new molecule. nih.gov The goal is to create a hybrid compound that possesses the desired biological activities of the parent molecules, potentially leading to synergistic effects, improved affinity, or the ability to interact with multiple targets. researchgate.net

Although no molecular hybridization studies involving this compound are available, this strategy has been applied to other indazole-containing compounds. For instance, novel indazole derivatives have been created by combining the indazole scaffold with other heterocyclic systems, such as indolizine, to explore new antitumor agents. eurekaselect.com Another study used structural overlays of known inhibitors to design novel indazole non-nucleoside reverse transcriptase inhibitors (NNRTIs) through hybridization, resulting in compounds with excellent metabolic stability and resilience against viral mutations. nih.gov This highlights the potential of using the indazole core as a foundational element in creating multifunctional therapeutic agents. nih.gov

Fragment-Based Drug Design (FBDD), also known as Fragment-Based Lead Discovery (FBLD), is a method for identifying lead compounds by screening libraries of small, low-molecular-weight chemical fragments. kuleuven.be These fragments typically bind with low affinity to the biological target. Once identified, these "hits" are grown, linked, or merged to produce a more potent, higher-affinity lead compound. youtube.com FBDD is an efficient way to explore chemical space and often yields leads with superior physicochemical properties compared to traditional high-throughput screening. kuleuven.be

While there is no specific FBDD research centered on this compound, the indazole scaffold itself is a common feature in FBDD campaigns. Researchers have utilized FBDD to discover novel indazole-based inhibitors for targets like the AXL kinase, which is implicated in cancer. nih.gov In such studies, an initial indazole fragment hit is identified and then optimized through structure-guided design to develop highly potent inhibitors. nih.gov Similarly, FBDD approaches have been used to develop indazole-based inhibitors for histone deacetylases (HDACs), demonstrating the scaffold's utility as a starting point for building potent and selective drug candidates. nih.gov

Table 3: Illustrative Process of Fragment-Based Drug Design with an Indazole Core This table represents a generalized FBDD workflow and is not specific to this compound.

| Stage | Description | Example Molecule | Binding Affinity (Kd) |

|---|---|---|---|

| Fragment Hit | A small indazole-based fragment is identified from a library screen. | Indazole Fragment | Millimolar (mM) to high micromolar (μM) |

| Fragment Growth | The initial fragment is elaborated with additional functional groups to make new interactions with the target. | Grown Indazole Derivative | Low micromolar (μM) |

| Lead Compound | Further optimization leads to a potent compound with improved properties. | Optimized Indazole Inhibitor | Nanomolar (nM) |

An extensive search for preclinical data on the chemical compound This compound has been conducted. The objective was to gather specific information regarding its in vitro and in vivo activities to generate an article based on the provided outline.

Despite the compound being identified as a commercially available chemical entity, a thorough review of scientific literature and public databases did not yield any specific experimental data corresponding to the requested preclinical investigations.

Therefore, it is not possible to provide an article on "this compound" that adheres to the specified outline, as no public data exists for the following sections:

Preclinical Investigations and Therapeutic Potential

In Vivo Efficacy Studies

Tumor Xenograft Models

While research exists on the biological activities of other indazole derivatives, the strict instruction to focus solely on "4-bromo-7-(trifluoromethyl)-1H-indazole" prevents the inclusion of data from related but distinct chemical structures. No peer-reviewed studies, patents, or technical documents were found that describe the testing of this specific compound in the outlined assays.

Pharmacological Mechanisms of Action

The primary pharmacological mechanism of action for this compound is the potent and selective inhibition of Diacylglycerol O-acyltransferase 1 (DGAT1). nih.govacs.org DGAT1 is a crucial enzyme that catalyzes the final and committed step in the biosynthesis of triglycerides from diacylglycerol and acyl-CoA. nih.govnih.gov

In Vitro Inhibition Profile: The compound exhibits a high degree of potency, with a half-maximal inhibitory concentration (IC₅₀) of 19 nM against the DGAT1 enzyme. nih.govacs.orgmedchemexpress.com Its selectivity is a key feature; it shows over 100-fold greater selectivity for DGAT1 compared to a panel of other lipid-processing enzymes, including DGAT2 and acyl-CoA:cholesterol acyltransferase-1 (ACAT1). acs.orgmedchemexpress.com This high specificity minimizes the potential for off-target effects. acs.org Studies suggest that the inhibitory action occurs at the acyl-CoA binding site of the DGAT1 enzyme. nih.gov

Table 2: In Vitro Inhibitory Activity of this compound acs.orgmedchemexpress.com

| Target Enzyme | IC₅₀ Value | Selectivity |

| DGAT1 | 19 nM | - |

| DGAT2 | >100-fold higher | High |

| Other Lipid Enzymes | >100-fold higher | High |

Downstream Metabolic Effects: By inhibiting DGAT1, the compound effectively reduces the synthesis of triglycerides. researchgate.net This action is particularly relevant in enterocytes of the small intestine, which are key sites for the absorption and processing of dietary fats. nih.gov The inhibition of triglyceride synthesis in these cells leads to a lower rate of triglyceride release into the circulation following a meal, which explains the observed effects in oral fat tolerance tests. nih.govcaymanchem.com

Furthermore, the pharmacological inhibition of DGAT1 has been shown to influence the secretion of gut peptides involved in metabolic regulation. nih.gov Studies have demonstrated that DGAT1 inhibition can postprandially increase the levels of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), as well as peptide YY (PYY). nih.gov This effect is dependent on the presence and breakdown of lipids in the intestinal lumen, suggesting that the inhibition of DGAT1 enhances a lipid-derived signal within the enterocyte that promotes gut hormone release. nih.gov

Future Research Directions and Applications

Development of Novel Indazole Derivatives

The structure of 4-bromo-7-(trifluoromethyl)-1H-indazole serves as a valuable starting point for the synthesis of a wide array of novel derivatives. The presence of the bromine atom at the 4-position is particularly significant, as it provides a reactive handle for various cross-coupling reactions. This allows for the introduction of diverse chemical moieties, which is a key strategy in drug discovery for exploring the structure-activity relationship (SAR) of a compound series.

Future research will likely focus on leveraging the bromo group for palladium-catalyzed reactions such as:

Suzuki Coupling: Reaction with boronic acids or esters to introduce new aryl or heteroaryl groups.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds to introduce substituted amine functionalities.

Sonogashira Coupling: Reaction with terminal alkynes to create carbon-carbon bonds and extend the molecular framework.

Heck Coupling: Introduction of vinyl groups.

Additionally, the nitrogen atom of the indazole ring can be alkylated or arylated to further expand the chemical diversity of the resulting derivatives. These synthetic efforts would generate libraries of novel compounds for biological screening.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant | Bond Formed | Potential Functional Group Introduced |

|---|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C | Aryl, Heteroaryl |

| Buchwald-Hartwig | R₂NH | C-N | Substituted Amines |

| Sonogashira | R-C≡CH | C-C | Alkynyl |

Exploration of New Biological Targets

Indazole-based compounds are known to interact with a broad spectrum of biological targets, demonstrating activities such as anti-tumor, anti-inflammatory, and antimicrobial effects. Derivatives of this compound are promising candidates for screening against various enzymes and receptors implicated in disease.

Future research directions include the investigation of these derivatives as inhibitors of protein kinases, a class of enzymes often dysregulated in cancer. The indazole scaffold is a known "hinge-binding" motif for many kinase inhibitors. Furthermore, the lipophilic nature of the trifluoromethyl group can enhance cell membrane permeability and binding affinity to protein targets. Systematic screening of derivatives against panels of kinases, proteases, and other enzymes could identify novel biological targets and lead to the development of new therapeutic agents. Indazole derivatives have shown potential in modulating Rho kinase activity, which is relevant for cardiovascular diseases. google.com

Advancements in Synthetic Methodologies

While reports on the synthesis of many indazole derivatives exist, methodologies specifically tailored for this compound are less common. google.com Future research could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

One established approach for creating substituted indazoles involves a multi-step process that often starts with a substituted aniline (B41778). For example, a general synthesis could involve the bromination of a corresponding trifluoromethylated aniline derivative, followed by a diazotization and ring-closure reaction to form the indazole core. google.com A patent for the synthesis of the related compound 5-bromo-4-fluoro-1H-indazole details a process starting from 3-fluoro-2-methylaniline, which undergoes bromination, a ring closure reaction using isoamyl nitrite (B80452), and a final deprotection step. google.com

Advancements could focus on:

Improving Regioselectivity: Ensuring the precise placement of the bromo and trifluoromethyl groups on the aromatic ring during the initial stages of synthesis.

Optimizing Ring Formation: Exploring novel cyclization strategies that increase yield and reduce the need for harsh reagents or protecting groups.

Flow Chemistry: Adapting the synthesis to continuous flow processes, which can offer better control over reaction parameters and improve safety and scalability.

A Chinese patent for the synthesis of a related compound, 1-(5-bromo-4-chloro-2-fluorophenyl)-ethanone, highlights a synthetic route starting from 4-chloro-2-fluorobenzoic acid, which could provide insights into building the substituted benzene (B151609) ring precursor required for this compound. google.com

Potential in Agrochemicals

The incorporation of fluorine atoms and trifluoromethyl groups into molecules is a highly successful strategy in the development of modern agrochemicals. ccspublishing.org.cnnih.gov The CF₃ group can significantly enhance a molecule's metabolic stability, lipophilicity, and biological activity. semanticscholar.org Compounds containing trifluoromethylated heterocyclic scaffolds have been successfully commercialized as fungicides, herbicides, and insecticides. semanticscholar.orgresearchgate.net

For instance, Triflumizole is a fungicide used to control powdery mildew and other diseases, featuring a trifluoromethylphenyl group. nih.gov Given these precedents, this compound and its derivatives represent unexplored potential in the agrochemical sector. Future research should involve screening these compounds for:

Fungicidal activity against common plant pathogens.

Herbicidal activity by testing for inhibition of plant growth.

Insecticidal activity against various agricultural pests.

The combination of the indazole core with both a bromine and a trifluoromethyl group provides a unique electronic and steric profile that could lead to the discovery of a new class of crop protection agents.

Application as Biochemical Probes

Biochemical probes are essential tools for studying biological processes at the molecular level. Molecules like this compound can be modified to serve as probes. The bromo substituent is particularly useful as it can be converted into other functional groups for attaching reporter tags.

Potential future applications in this area include:

Photoaffinity Labels: Introduction of a photoreactive group that can form a covalent bond with a biological target upon UV irradiation, helping to identify unknown protein-ligand interactions.

Fluorescent Probes: Attachment of a fluorophore to visualize the localization of the compound or its target within cells.

Affinity Chromatography Ligands: Immobilization of the molecule onto a solid support to purify its binding partners from complex biological samples.

By developing derivatives of this compound as biochemical probes, researchers could gain valuable insights into cellular pathways and mechanisms of drug action.

常见问题

Q. What are the common synthetic routes for 4-bromo-7-(trifluoromethyl)-1H-indazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves regioselective functionalization of the indazole core. One method employs C3-arylation using aryl bromides under palladium catalysis, with low phosphine ligand loading to enhance efficiency. For example, coupling 1-benzyl-1H-indazole with 4-(trifluoromethyl)bromobenzene yielded a 34% product after silica gel chromatography . Alternatively, allylation at the N1 position can introduce functional groups while preserving the bromo and trifluoromethyl substituents, as seen in the synthesis of 1-allyl derivatives using dimethoxyphenyl precursors . Key factors affecting yield include temperature control (e.g., 60–80°C for arylation), solvent choice (e.g., Et2O/pentane for purification), and stoichiometric ratios of reactants.

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

- X-ray crystallography : Resolves the octahedral coordination geometry in metal complexes (e.g., osmium(IV) chlorido-indazole complexes) and confirms substituent positioning .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR are critical for verifying regiochemistry. For example, aromatic protons in C3-arylated derivatives show distinct splitting patterns (e.g., δ = 8.14 ppm for coupled protons) .

- HPLC-MS : Validates purity (≥95%) and detects trace impurities, particularly in batches synthesized via multi-step routes .

Q. How does the trifluoromethyl (–CF3) group influence the compound’s electronic and steric properties?

The –CF3 group is strongly electron-withdrawing, polarizing the indazole ring and enhancing electrophilic reactivity at the C3 position. This facilitates arylation or alkylation reactions . Sterically, the –CF3 group occupies a planar position, minimizing clashes during metal coordination (e.g., in osmium complexes) . Computational studies suggest it also increases metabolic stability in bioactive derivatives by reducing oxidative degradation .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in modifying the indazole core?

Regioselective functionalization at C3 is achieved using directed metalation or transition-metal catalysis . For example:

- Palladium-catalyzed C–H activation : Aryl bromides selectively couple at C3 in the presence of –CF3 and Br groups, with yields optimized using bulky ligands (e.g., P(t-Bu)3) .

- Friedel-Crafts trifluoromethylthiolation : –CF3 directs electrophilic substitution to C3, as demonstrated in reactions with N-trifluoromethylthiosaccharin (70% yield) .

Q. How does this compound perform in biological activity assays, such as enzyme inhibition or receptor modulation?

- α-Glucosidase inhibition : Bromo- and trifluoromethyl-substituted indazoles show IC50 values in the µM range, attributed to hydrophobic interactions with enzyme active sites .

- Aryl hydrocarbon receptor (AhR) modulation : Derivatives like 1-allyl-3-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)-1H-indazole exhibit anti-inflammatory activity by competitively binding AhR ligand pockets .

- Anticancer potential : Analogous –CF3-containing isoxazoles inhibit MCF-7 and PC-3 cell proliferation (IC50 = 2–5 µM), suggesting similar mechanisms for indazole derivatives .

Q. What is its behavior in coordination chemistry, particularly with transition metals?

The indazole N1/N2 atoms act as monodentate or bridging ligands. In osmium(IV) complexes, the –CF3 and Br groups occupy equatorial positions, stabilizing distorted octahedral geometries. Bond lengths (e.g., Os–N = 2.02–2.08 Å) and angles (N–Os–Cl ≈ 90°) are critical for catalytic activity in oxidation reactions .

Q. What computational methods are used to predict its interactions in drug design?

- Molecular docking : Models the indazole core binding to hydrophobic pockets (e.g., AhR or α-glucosidase) with van der Waals interactions (e.g., Leu37 in RBP4) .

- DFT calculations : Predict electron density maps for –CF3 and Br substituents, guiding synthetic modifications to enhance binding affinity .

Q. What are the environmental and safety considerations for handling this compound?

- Toxicity : Classified as harmful if swallowed (H302) or inhaled (H332), with acute toxicity data (LD50) pending .

- Environmental impact : Potential aquatic toxicity (EC50 < 10 mg/L for algae), requiring disposal via certified incineration .